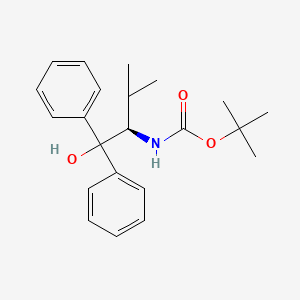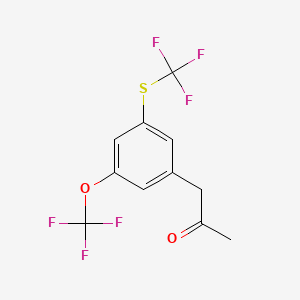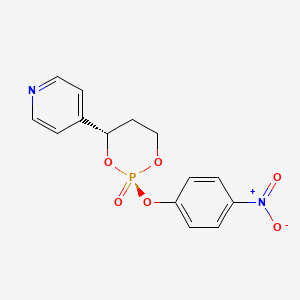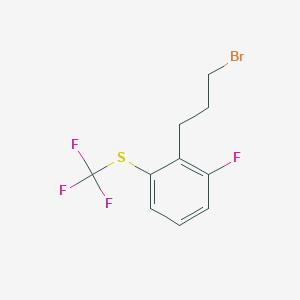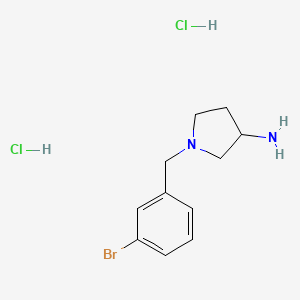
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C11H15BrN2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
The synthesis of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: Common bases include sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
作用机制
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other pyrrolidine derivatives, such as:
- 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Fluorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride
These compounds share similar structural features but differ in their substituents on the benzyl group, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound imparts unique properties, such as increased reactivity in substitution reactions.
属性
分子式 |
C11H17BrCl2N2 |
|---|---|
分子量 |
328.07 g/mol |
IUPAC 名称 |
1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
InChI 键 |
BLLPNFOWOSEOSB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
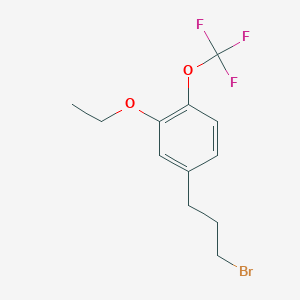
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
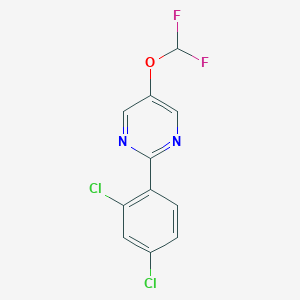
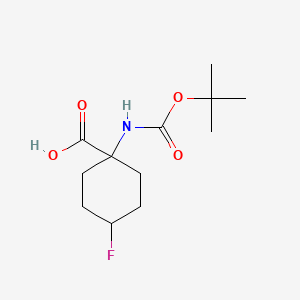
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
